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molecular formula C8H9NO2 B1346782 N-(4-Methoxyphenyl)formamide CAS No. 5470-34-8

N-(4-Methoxyphenyl)formamide

Cat. No. B1346782
M. Wt: 151.16 g/mol
InChI Key: SXEVZVMJNXOXIJ-UHFFFAOYSA-N
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Patent
US04187248

Procedure details

The intermediate, 4-methoxy formanilide is prepared by heating 369.6 parts by weight (3.0 mole) of para anisidine to 90° C. and adding to it 147 parts by weight (3.1 mole) of 97% formic acid over a period of 80 minutes at 95°-105° C. under reflux conditions. A water trap is then installed and heating continued at 91°-111° C. for about 5 hours while collecting water. Toluene is added to aid the removal of water. The reaction mixture is cooled, crystallization induced by scratching, and heptane added. The crystalline mass is cooled to 5° C. and filtered to obtain, after air drying 447.6 parts by weight of 4-methoxy formanilide as a purple solid.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
3.1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH:10](O)=[O:11]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH:10]=[O:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
3.1 mol
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A water trap is then installed
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
while collecting water
ADDITION
Type
ADDITION
Details
Toluene is added
CUSTOM
Type
CUSTOM
Details
the removal of water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
crystallization
ADDITION
Type
ADDITION
Details
heptane added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after air drying 447.6 parts by weight of 4-methoxy formanilide as a purple solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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